molecular formula C9H12Cl2N2 B6272880 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride CAS No. 2031260-83-8

2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

Cat. No. B6272880
CAS RN: 2031260-83-8
M. Wt: 219.1
InChI Key:
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Description

“2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride” is a chemical compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the compounds by reaction with thionyl chloride .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride” can be represented by the InChI code: 1S/C9H11ClN2.2ClH/c10-9-2-1-7 (6-12-9)8-3-4-11-5-8;;/h1-2,6,8,11H,3-5H2;2*1H . The molecular weight of this compound is 255.57 .


Physical And Chemical Properties Analysis

The physical form of “2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The safety information for “2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride involves the reaction of 2-chloro-5-bromopyridine with pyrrolidine in the presence of a base to form the desired product, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "2-chloro-5-bromopyridine", "pyrrolidine", "base (e.g. potassium carbonate)", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-5-bromopyridine is reacted with pyrrolidine in the presence of a base (e.g. potassium carbonate) in an appropriate solvent (e.g. DMF) at elevated temperature (e.g. 100-120°C) to form 2-chloro-5-(pyrrolidin-3-yl)pyridine.", "Step 2: The crude product from step 1 is dissolved in an appropriate solvent (e.g. ethanol) and treated with hydrochloric acid to form 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride.", "Step 3: The product is isolated by filtration, washed with an appropriate solvent (e.g. ethanol), and dried under vacuum to obtain the final product as a white solid." ] }

CAS RN

2031260-83-8

Product Name

2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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